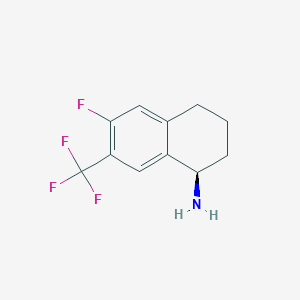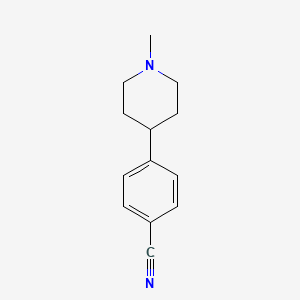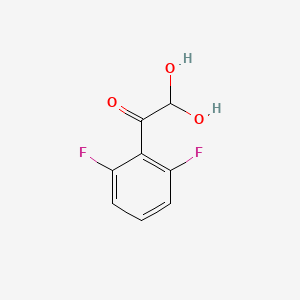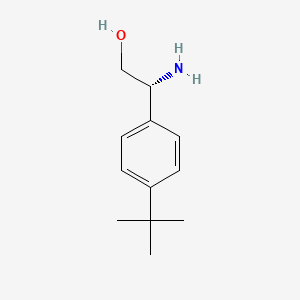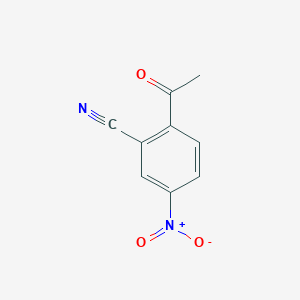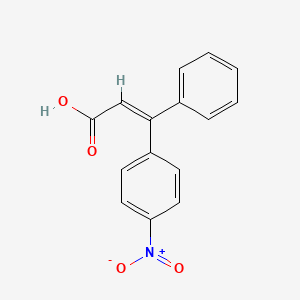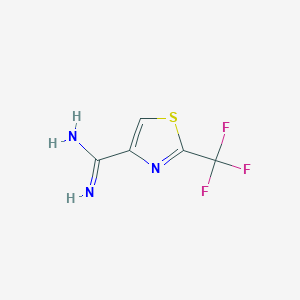
2-(Trifluoromethyl)thiazole-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)thiazole-4-carboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further substituted with a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)thiazole-4-carboximidamide typically involves the reaction of appropriate thiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the thiazole ring. The subsequent introduction of the carboximidamide group can be achieved through the reaction with cyanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)thiazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)thiazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboximidamide group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 2-(Trifluoromethyl)thiazole-4-carboxamide
- 2-(Trifluoromethyl)thiazole-4-carboxylate
Uniqueness
2-(Trifluoromethyl)thiazole-4-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H4F3N3S |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)4-11-2(1-12-4)3(9)10/h1H,(H3,9,10) |
InChI-Schlüssel |
ZARWTEFLNKMNCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)C(F)(F)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
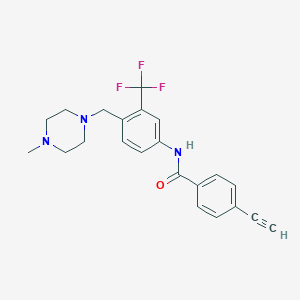

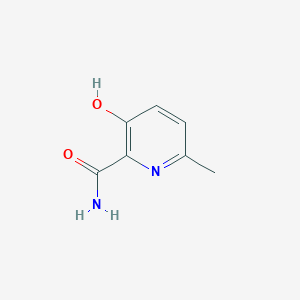
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
